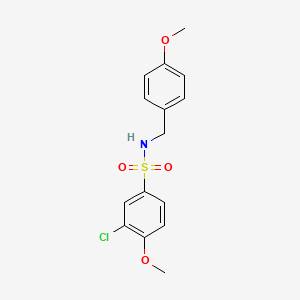![molecular formula C19H21ClN2O B5876159 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as CBPE, is a chemical compound that has gained significant attention in the field of scientific research. CBPE is a small molecule that has been synthesized to explore its potential applications as a research tool.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone involves its selective binding to the α7 nAChR in the brain. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action has been shown to have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have various biochemical and physiological effects on the brain. One of the primary effects of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is its ability to decrease the release of dopamine and acetylcholine. This effect has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has various advantages and limitations for lab experiments. One of the primary advantages of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is its selective binding to the α7 nAChR in the brain. This selectivity allows for specific targeting of this receptor, which can lead to more precise experimental results. However, one of the limitations of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is its low overall yield in the synthesis process, which can limit its availability for experimental use.
Future Directions
There are various future directions related to 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone that can be explored in scientific research. One potential direction is the development of more efficient synthesis methods for 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone, which can increase its availability for experimental use. Another potential direction is the exploration of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone's potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies can be conducted to explore the potential side effects of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone and its long-term effects on the brain.
Conclusion
In conclusion, 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is a small molecule that has gained significant attention in the field of scientific research. Its potential applications as a research tool in the field of neuroscience make it a promising compound for further exploration. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone have been discussed in this paper.
Synthesis Methods
The synthesis of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-bromobenzophenone. This reaction results in the formation of 4-(4-chlorobenzyl)-1-phenylpiperazine. The next step involves the reaction of this intermediate product with ethyl chloroformate, which results in the formation of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has been used in various scientific research studies due to its potential applications as a research tool. One of the primary applications of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is in the field of neuroscience. 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to act as a selective blocker of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is involved in various physiological and pathological processes, including learning and memory, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLVSHCPDWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)


![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)